molecular formula C7H8F3N3 B14133392 N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine

Cat. No.: B14133392
M. Wt: 191.15 g/mol
InChI Key: OXDPGYYNQAULOL-UHFFFAOYSA-N
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Description

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine (CAS: 739357-80-3) is a fluorinated pyridine derivative characterized by a trifluoroethyl substituent at the N4 position of the pyridine-3,4-diamine scaffold. This compound belongs to a class of molecules where fluorine substitution enhances physicochemical properties such as metabolic stability, lipophilicity, and bioavailability .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

4-N-(2,2,2-trifluoroethyl)pyridine-3,4-diamine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)4-13-6-1-2-12-3-5(6)11/h1-3H,4,11H2,(H,12,13)

InChI Key

OXDPGYYNQAULOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The amino groups can form hydrogen bonds with target proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which reduces the basicity of adjacent amine groups and enhances resistance to oxidative metabolism . This contrasts with non-fluorinated analogs:

  • N4-(2-methoxyethyl)pyridine-3,4-diamine (CID 28318597): The methoxyethyl group is less electronegative, increasing polarity and aqueous solubility compared to the trifluoroethyl analog .
  • N4-(Pyridin-4-yl)pyridine-3,4-diamine (CAS: 500870-64-4): The pyridyl substituent enables π-π stacking interactions but lacks fluorine’s metabolic stabilization effects .

Pharmacological and Functional Comparisons

  • N4-(2-Morpholin-4-yl-ethyl)-pyridine-3,4-diamine : The morpholine ring improves solubility and has been studied for kinase inhibition in cancer therapeutics. The trifluoroethyl analog may exhibit stronger target binding due to fluorine’s stereoelectronic effects .
  • N4-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine (CAS: 1002308-72-6): The bulky triazolopyridazine group likely restricts membrane permeability compared to the compact trifluoroethyl group .

Data Table: Key Properties of N4-Substituted Pyridine-3,4-diamines

Compound Name Molecular Formula Substituent Group Key Properties Applications/Research Focus
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine C8H8F3N3 CF3CH2- High lipophilicity, metabolic stability Kinase inhibition (hypothesized)
N4-(2-Methoxyethyl)pyridine-3,4-diamine C8H13N3O CH3OCH2CH2- Moderate polarity, structural studies Collision cross-section analysis
N4-(2-Morpholin-4-yl-ethyl)-pyridine-3,4-diamine C12H19N4O Morpholine-CH2CH2- Enhanced solubility, kinase binding Cancer drug development
N4-(Pyridin-4-yl)pyridine-3,4-diamine C10H10N4 Pyridyl- Aromatic interactions Discontinued research compound

Research Findings and Mechanistic Insights

  • Synthetic Challenges : Acid-catalyzed reactions involving trifluoromethyl groups (e.g., as in ) may parallel synthetic routes for introducing trifluoroethyl substituents, though specific methodologies for this compound remain unverified.
  • Kinase Inhibition : Analogous compounds (e.g., morpholin-4-yl-ethyl derivatives) demonstrate kinase-targeting efficacy, suggesting the trifluoroethyl analog could optimize binding affinity through fluorine-protein interactions .

Biological Activity

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring with amino substitutions at the 3 and 4 positions and a trifluoroethyl group at the N4 position. The molecular formula is C8_{8}H9_{9}F3_{3}N4_{4}, with a molecular weight of approximately 191.15 g/mol. The trifluoroethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Nucleophilic Substitution : Utilizing nucleophilic substitutions to introduce the trifluoroethyl group.
  • Palladium-Catalyzed Reactions : Cross-coupling reactions involving palladium catalysts can yield diverse derivatives of this compound.

Antimicrobial Potential

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Its interaction with bacterial proteins involved in resistance mechanisms indicates potential as a lead compound for developing new antibiotics or enzyme inhibitors.

Table 1: Antimicrobial Activity Data

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Enzyme Inhibition

Research has shown that this compound may inhibit various enzymes critical for bacterial survival. For example, it has been tested against acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), exhibiting promising inhibitory effects with KiK_i values ranging from low nanomolar to micromolar concentrations .

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (nM)Reference
Acetylcholinesterase (AChE)50 ± 10
hCA I5 ± 1
hCA II10 ± 5

Study on Bacterial Resistance

A notable study investigated the binding affinity of this compound to proteins associated with bacterial resistance. Techniques such as surface plasmon resonance were employed to quantify these interactions. Results indicated that the compound binds effectively to specific targets involved in resistance pathways, suggesting its potential role in overcoming antibiotic resistance.

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